molecular formula C8H4ClN3O2 B027136 4-Chloro-7-nitroquinazoline CAS No. 19815-17-9

4-Chloro-7-nitroquinazoline

Cat. No.: B027136
CAS No.: 19815-17-9
M. Wt: 209.59 g/mol
InChI Key: CCCGYXZEVXWXAU-UHFFFAOYSA-N
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Description

4-Chloro-7-nitroquinazoline is a useful research compound. Its molecular formula is C8H4ClN3O2 and its molecular weight is 209.59 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Antioxidant Properties : A related compound, 7-chloroquinoline-1,2,3-triazoyl-4-carboxylates, synthesized in a study, demonstrated potential antioxidant properties. This included reducing lipid peroxidation and exhibiting nitric oxide scavenging activity (Saraiva et al., 2015).

  • Oxygen-Reactive Intermediates : A study on 4-nitroquinoline N-oxide, a structurally similar compound, showed that its metabolic activation leads to the production of oxygen-reactive intermediates. These intermediates stimulate oxygen consumption in mammalian cells, contributing to their cytotoxicity (Biaglow et al., 1977).

  • Antitumor Activity : Novel 5-substituted-4-hydroxy-8-nitroquinazolines, closely related to 4-Chloro-7-nitroquinazoline, have shown promising antitumor activity. Particularly, the compound 5-(4-methoxy)anilino-4-hydroxy-8-nitroquinazoline exhibited excellent dual EGFR/ErbB-2 inhibitory properties (Jin et al., 2005).

  • Antimalarial, Anti-SARS-CoV-2, and Antibacterial Activities : Novel chloroquinolinyl-1H-pyrazoles have shown significant antimalarial, anti-SARS-CoV-2, antibacterial, and cytotoxic activities. These findings suggest potential pharmaceutical applications (Zapol’skii et al., 2022).

  • Role in Electrophilic Aromatic Nitration : The substitution at C6 in 4-hydroxyquinazoline during electrophilic aromatic nitration influences its biological activity potency (Makhloufi et al., 2018).

  • Antileishmanial Activities : 4-Arylamino-6-nitroquinazolines exhibit excellent antileishmanial activities, offering potential new treatments for neglected diseases like leishmaniasis (Saad et al., 2016).

  • Antibacterial Properties : New 8-nitrofluoroquinolone derivatives, which are structurally related, have shown significant antibacterial activity against both gram-positive and gram-negative bacteria (Al-Hiari et al., 2007).

  • Synthesis of Microtubule Destabilizing Agents : The microwave-accelerated Dimroth rearrangement method has been used for the synthesis of 4-anilino-6-nitroquinazolines. These compounds act as microtubule destabilizing agents and apoptosis inducers (Foucourt et al., 2010).

Mechanism of Action

Target of Action

4-Chloro-7-nitroquinazoline is a derivative of quinazoline, a class of compounds known for their anticancer properties . Quinazolines, including this compound, primarily target tyrosine kinases . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell, a process that is crucial for many cellular functions, including cell signaling, growth, and division .

Mode of Action

The mode of action of this compound involves its interaction with tyrosine kinases. As a tyrosine kinase inhibitor, it binds to these enzymes and blocks their activity . This inhibition prevents the transfer of phosphate groups to proteins, disrupting the signaling pathways that drive cell proliferation and survival . This disruption can lead to the death of cancer cells, which rely heavily on these pathways for their uncontrolled growth .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the EGFR (epidermal growth factor receptor) signaling pathway . EGFR is a type of tyrosine kinase that, when activated, can trigger a cascade of events promoting cell proliferation, migration, and angiogenesis . By inhibiting EGFR, this compound can disrupt this cascade, leading to the inhibition of cancer cell growth and proliferation .

Pharmacokinetics

Like other quinazoline derivatives, it is expected to have good bioavailability due to its small size and ability to form hydrogen bonds .

Result of Action

The result of this compound’s action is the inhibition of cancer cell growth and proliferation . By blocking the activity of tyrosine kinases, it disrupts the signaling pathways that cancer cells rely on for their growth and survival . This can lead to the death of cancer cells and a reduction in tumor size .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs could potentially affect its bioavailability and efficacy . Additionally, factors such as pH and temperature could potentially affect its stability . .

Properties

IUPAC Name

4-chloro-7-nitroquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClN3O2/c9-8-6-2-1-5(12(13)14)3-7(6)10-4-11-8/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCCGYXZEVXWXAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])N=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60356732
Record name 4-chloro-7-nitroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60356732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19815-17-9
Record name 4-chloro-7-nitroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60356732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-CHLORO-7-NITROQUINAZOLINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 7-nitroquinazolin-4(3H)-one (2.0 g, 10.5 mmol) in 40 ml thionyl chloride was added 0.8 ml of DMF and the mixture was heated at reflux overnight then evaporated to dryness to provide crude 4-chloro-7-nitroquinazoline.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
0.8 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 7-nitroquinazolin-4-ol (3.4 g, 17.79 mmol), thionyl chloride (20 mL), and DMF (0.5 mL) was refluxed for 48 h. After the mixture was cooled, excess thionyl chloride was removed by evaporation and the residue was azeotroped with toluene to afford 2.61 g (70%) of 4-chloro-7-nitroquinazoline as a yellowish solid.
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
0.5 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the main focus of the research presented in the paper "215. The chemistry of simple heterocyclic systems. Part II. Condensations of 4-chloro-6- and 4-chloro-7-nitroquinazoline with amines"?

A1: This research investigates the reactions of this compound with various amines. [] The study focuses on understanding the condensation reactions of this compound and characterizing the resulting products. This research provides insights into the reactivity of this compound and its potential use as a building block for synthesizing more complex molecules.

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